An In-depth Technical Guide to the Chemical Properties and Structure of 3-(2-Thienyl)-D-alanine
An In-depth Technical Guide to the Chemical Properties and Structure of 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thiophene ring. This modification imparts unique chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. It is primarily recognized for its role as a phenylalanine antagonist, interfering with the metabolic pathways of this essential amino acid. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Structure and Properties
3-(2-Thienyl)-D-alanine, with the IUPAC name (2R)-2-amino-3-(thiophen-2-yl)propanoic acid, is a chiral molecule. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methyl group substituted with a thiophene ring at the 2-position. The "D" designation refers to the stereochemistry at the alpha-carbon.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-(2-Thienyl)-D-alanine and its related isomers.
| Property | 3-(2-Thienyl)-D-alanine | 3-(2-Thienyl)-L-alanine | 3-(2-Thienyl)-DL-alanine |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol | 171.22 g/mol | 171.22 g/mol |
| CAS Number | 62561-76-6[1] | 22951-96-8 | 2021-58-1[1] |
| Appearance | Off-white to brown solid | White to light yellow/orange powder/crystal[2] | Powder |
| Melting Point | Decomposes | 255-263 °C (decomposes) | 275-277 °C (decomposes)[3] |
| Solubility | Soluble in water (≥ 5 mg/mL) | Slightly soluble in water[4] | Data not available |
| Optical Activity [α]20/D | Data not available | -30.5 ± 1.5° (c=1% in H₂O) | Not applicable |
Spectroscopic Data
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¹H-NMR: Expected signals would include a triplet for the β-proton, a doublet of doublets for the α-proton, and signals in the aromatic region corresponding to the protons on the thiophene ring.
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¹³C-NMR: Carbon signals for the carboxylic acid, α-carbon, β-carbon, and the four distinct carbons of the thiophene ring are expected.
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FT-IR: Characteristic peaks would be observed for the N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-S stretching of the thiophene ring. PubChem provides access to FTIR spectra for the DL-racemic mixture[5].
Biological Activity and Mechanism of Action
3-(2-Thienyl)-DL-alanine functions as a competitive antagonist of phenylalanine. Its primary mechanisms of action involve the inhibition of key enzymes and transport systems responsible for phenylalanine metabolism and uptake.
Inhibition of Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. 3-(2-Thienyl)-DL-alanine acts as a competitive inhibitor of this enzyme. In vitro studies have shown that in the presence of 24 mM β-2-thienyl-dl-alanine, the apparent Km for liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM, with no significant change in Vmax, which is characteristic of competitive inhibition[6]. The crystal structure of human phenylalanine hydroxylase in a ternary complex with a tetrahydrobiopterin cofactor and 3-(2-thienyl)-L-alanine has been resolved, providing insight into the binding of this substrate analogue to the active site[7][8]. The thiophene ring stacks against the imidazole group of His285 within the active site[7].
Inhibition of Phenylalanine Transport
In addition to enzymatic inhibition, 3-(2-Thienyl)-DL-alanine also competitively inhibits the intestinal transport of phenylalanine[6]. The inhibition constant (Ki) for this process has been estimated at 81 mM[6]. This dual-action of enzymatic and transport inhibition makes it a potent disruptor of phenylalanine homeostasis.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-(2-Thienyl)-D-alanine are often proprietary. However, established general methodologies for the synthesis of α-amino acids and their chiral separation can be adapted.
Synthesis of Racemic 3-(2-Thienyl)-DL-alanine via Diethyl Acetamidomalonate
A common route for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.
Step 1: Preparation of Diethyl Acetamidomalonate A well-established procedure for the synthesis of diethyl acetamidomalonate is available in Organic Syntheses[9]. This involves the nitrosation of diethyl malonate, followed by reduction and acetylation.
Step 2: Alkylation of Diethyl Acetamidomalonate
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Prepare a solution of sodium ethoxide in absolute ethanol.
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Add diethyl acetamidomalonate to the sodium ethoxide solution to form the enolate.
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Add 2-(chloromethyl)thiophene (or a similar 2-thienyl halide) to the reaction mixture.
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Reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction, neutralize, and extract the product.
Step 3: Hydrolysis and Decarboxylation
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Reflux the alkylated product with a strong acid (e.g., concentrated HCl). This hydrolyzes the ester and amide groups and subsequently decarboxylates the malonic acid derivative.
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Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
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Filter and recrystallize the crude 3-(2-Thienyl)-DL-alanine from a suitable solvent system (e.g., water/ethanol).
Chiral Resolution and Analysis
Enzymatic Resolution The resolution of racemic β-2-thienylalanine can be achieved enzymatically, as has been demonstrated in the literature, although detailed modern protocols are scarce[10][11]. This typically involves the use of an enzyme, such as an acylase, that selectively hydrolyzes the N-acetyl derivative of one enantiomer, allowing for their separation.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a standard method for separating and quantifying the enantiomers of 3-(2-thienyl)alanine.
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Column: A chiral stationary phase is required. For example, CHIRALPAK ZWIX(-) (3 x 150 mm, 3 µm) has been successfully used.
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Mobile Phase: A polar phase is typically employed. A reported mobile phase is a mixture of 50mM formic acid and 25mM diethylamine in methanol/tetrahydrofuran/water (49/49/2 v/v/v).
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Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., ~230-240 nm) is suitable.
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Analysis: The retention times for the D- and L-enantiomers will differ, allowing for their separation and quantification. Under the conditions reported by DAICEL, the L-enantiomer elutes first, followed by the D-enantiomer.
Conclusion
3-(2-Thienyl)-D-alanine is a synthetic amino acid with significant potential in biochemical and pharmaceutical research. Its ability to act as a competitive inhibitor of both phenylalanine hydroxylase and phenylalanine transport makes it a valuable tool for studying phenylalanine metabolism and for the development of novel therapeutics. The synthetic and analytical methods outlined in this guide provide a foundation for researchers working with this compound. Further investigation into its specific biological effects and the development of more detailed experimental protocols will continue to enhance its utility in the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. 3-(2-Thienyl)-L-alanine | CymitQuimica [cymitquimica.com]
- 3. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the ternary complex of the catalytic domain of human phenylalanine hydroxylase with tetrahydrobiopterin and 3-(2-thienyl)-L-alanine, and its implications for the mechanism of catalysis and substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Enzymatic resolution of racemic beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
